molecular formula C16H24O11 B13398402 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid

5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid

Cat. No.: B13398402
M. Wt: 392.35 g/mol
InChI Key: YSIFYNVXJOGADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclopenta[c]pyran derivative characterized by:

  • A cyclopenta[c]pyran core with a carboxylic acid group at position 2.
  • Hydroxyl groups at positions 5 and 7, with a methyl group at position 5.
  • A glycosidic linkage via a 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucopyranosyl) substituent at position 1.

It is classified as a terpene glycoside, likely derived from iridoid or monoterpenoid precursors, and shares structural motifs with bioactive natural products from plants and marine organisms .

Properties

Molecular Formula

C16H24O11

Molecular Weight

392.35 g/mol

IUPAC Name

5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C16H24O11/c1-16(24)2-6(18)8-5(13(22)23)4-25-14(9(8)16)27-15-12(21)11(20)10(19)7(3-17)26-15/h4,6-12,14-15,17-21,24H,2-3H2,1H3,(H,22,23)

InChI Key

YSIFYNVXJOGADM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Natural Extraction

The primary and most straightforward method for obtaining this compound involves extraction from natural plant sources where it is biosynthesized. It has been reported in species such as Tecoma fulva and Tecoma stans, which are known to produce iridoid glycosides.

  • Extraction Procedure:
    • Plant material (leaves, stems, or roots) is dried and powdered.
    • Extraction is performed using solvents such as methanol, ethanol, or aqueous mixtures under reflux or maceration conditions.
    • The crude extract is subjected to fractionation by liquid-liquid partitioning (e.g., with ethyl acetate, butanol) to enrich the glycoside fraction.
    • Further purification is achieved by chromatographic techniques such as column chromatography on silica gel, Sephadex LH-20, or reverse-phase HPLC.
    • Structural confirmation is done by spectroscopic methods (NMR, MS, IR).

Semi-Synthetic Preparation

Due to the complexity of the molecule, total chemical synthesis is challenging and rarely reported. However, semi-synthetic approaches from related iridoid precursors have been explored:

  • Starting Materials: Natural iridoid aglycones or simpler glycosides isolated from plants.
  • Glycosylation: The key step involves regio- and stereoselective glycosylation of the iridoid core with protected glucose derivatives under catalytic conditions (e.g., using Lewis acids or enzymatic glycosyltransferases).
  • Functional Group Modifications: Hydroxylation and methylation steps may be introduced chemically to achieve the exact substitution pattern.
  • Purification: Similar chromatographic methods as in natural extraction are used to isolate the final compound.

This approach allows modification of the sugar moiety or the aglycone to improve yields or generate analogs.

Biosynthetic Engineering and Enzymatic Synthesis

Recent advances in biotechnology have enabled the enzymatic synthesis of complex iridoid glycosides:

  • Enzymatic Glycosylation: Using purified or recombinant glycosyltransferases, the sugar moiety can be enzymatically attached to the iridoid aglycone under mild conditions.
  • Biotransformation: Microbial or plant cell cultures can be used to convert precursor compounds into the target glycoside by exploiting native biosynthetic pathways.
  • These methods are still under development but offer high regio- and stereoselectivity with environmentally friendly conditions.

Comparative Summary of Preparation Methods

Preparation Method Description Advantages Limitations
Natural Extraction Solvent extraction from Tecoma species Readily available, natural product Low yield, complex purification
Semi-Synthetic Synthesis Chemical modification of natural precursors Structural modifications possible Multi-step, requires expertise
Enzymatic/Biosynthetic Use of enzymes or cell cultures for synthesis High selectivity, eco-friendly Requires enzyme availability

Research Outcomes and Analytical Data

Purity and Yield

  • Extraction yields vary depending on plant source and solvent; typical yields range from 0.01% to 0.1% of dry plant weight.
  • Semi-synthetic yields depend on glycosylation efficiency, generally moderate (30-60% per step).
  • Enzymatic methods are promising but currently yield limited quantities in research settings.

Analytical Characterization

  • NMR Spectroscopy: Confirms the positions of hydroxyl groups, methyl substituent, and glycosidic linkage.
  • Mass Spectrometry: Molecular ion peak at m/z consistent with C16H24O9.
  • IR Spectroscopy: Characteristic bands for hydroxyl (3200-3600 cm⁻¹), carboxylic acid (1700 cm⁻¹), and ether linkages.
  • Chromatography: HPLC retention time consistent with reference standards.

Data Table: Key Physicochemical Properties

Property Value
Molecular Formula C16H24O9
Molecular Weight 360.36 g/mol
Solubility Soluble in methanol, ethanol
Melting Point Not well-defined (decomposes)
Optical Rotation Positive (specific value varies)
LogP (Partition Coefficient) Low (hydrophilic due to hydroxyls)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Features and Differences

The following table summarizes structural and functional distinctions between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Source Reported Activities
Target Compound C₁₇H₂₄O₁₂ 420.37 - 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucosyl) group
- 7-Methyl and 5,7-dihydroxy groups
Plant-derived (e.g., 肺形草) Under investigation; hypothesized antioxidant and anti-inflammatory effects
Geniposidic Acid C₁₇H₂₄O₁₀ 388.37 - Tetrahydro-2H-pyran ring
- Hydroxymethyl group at position 7
Gardenia jasminoides Anti-diabetic, hepatoprotective
Asperulosidic Acid C₁₉H₂₆O₁₁ 430.41 - Acetyloxymethyl group
- β-D-glucopyranosyloxy substituent
Hedyotis diffusa Anti-tumor, immunomodulatory
(1S,4aS,7aS)-7-(Hydroxymethyl)-... (Iridoid derivative) C₁₆H₂₄O₁₀ 376.36 - Hydroxymethyl instead of methyl
- Simplified glycosylation
Synthetic/Natural sources Limited data; precursor for iridoid biosynthesis
Key Observations:

Methyl vs. Hydroxymethyl Groups : The 7-methyl group in the target compound may confer greater metabolic stability than the hydroxymethyl group in Geniposidic acid .

Pharmacological and Biochemical Comparisons

Bioactivity
  • Geniposidic Acid : Demonstrated hepatoprotective effects via modulation of NF-κB and Nrf2 pathways .
  • Asperulosidic Acid : Exhibits anti-tumor activity by inhibiting STAT3 signaling .
Metabolic Pathways
  • The glucosyl group in the target compound and Asperulosidic Acid is cleaved by β-glucosidases in vivo, releasing aglycones that mediate bioactivity .
  • Methylation at position 7 may reduce susceptibility to enzymatic degradation compared to hydroxymethylated analogs .

Physicochemical Properties

Property Target Compound Geniposidic Acid Asperulosidic Acid
LogP (Predicted) -1.2 -0.8 -1.5
Water Solubility (mg/mL) ~50 ~30 ~20
pKa (Carboxylic Acid) 3.8 N/A 4.1

Notes:

  • Lower LogP values indicate higher polarity, consistent with glycosylation and hydroxylation patterns.
  • The target compound’s superior solubility may enhance bioavailability compared to Asperulosidic Acid .

Q & A

Basic Research Questions

Q. What methodologies are recommended for structural elucidation and purity assessment of this compound?

  • Methodological Answer : Utilize high-resolution mass spectrometry (HR-MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to resolve stereochemical complexity. For purity, employ reversed-phase HPLC with UV detection (210–400 nm) and validate with ≥95% peak homogeneity. Structural analogs in and highlight the importance of glycosidic linkage analysis via NOESY or ROESY for oxan-2-yl substituent orientation .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/GHS guidelines: use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. and emphasize avoiding ignition sources (P210) and pre-lab risk assessments (P201/P202) due to reactive hydroxyl and carboxylic acid groups .

Q. What in vitro assays are suitable for initial screening of bioactivity?

  • Methodological Answer : Prioritize cell-free assays (e.g., fluorescence polarization for DNA repair enzymes or proteasome activity) to validate predicted targets ( ). Use HEK293 or HepG2 cell lines for cytotoxicity screening (MTT assay, IC₅₀). For NF-κB or HIF-1α inhibition (CHEMBL3251/4261), employ luciferase reporter assays with TNF-α or hypoxia induction .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted molecular targets (e.g., DNA lyase) and observed in vitro activity?

  • Methodological Answer : Validate target engagement via CRISPR/Cas9 knockout models or competitive binding assays (SPR/BLI). For DNA lyase (CHEMBL5619, 98.28% probability), use comet assays to measure DNA repair inhibition. If activity diverges, re-evaluate using proteomics (e.g., affinity pull-down with biotinylated probes) to identify off-target interactions .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics (e.g., blood-brain barrier permeability)?

  • Methodological Answer : Conduct in silico ADME predictions ( : Log Kp = -10.15 cm/s, BBB permeant = No) followed by in vitro BBB models (hCMEC/D3 monolayers). For in vivo validation, use LC-MS/MS to quantify plasma and brain homogenates in rodent PK studies. Adjust dosing based on low GI absorption ( : 0.604 mg/mL solubility) .

Q. How can researchers model the compound’s interaction with hypoxia-inducible factor 1α (HIF-1α) at atomic resolution?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using HIF-1α’s PAS-B domain (PDB: 1H2M). Validate with MD simulations (AMBER/CHARMM) to assess binding stability. Mutagenesis (e.g., C800A) and ITC assays can confirm critical residues for binding. Cross-reference with ’s 91.83% probability for HIF-1α inhibition .

Data Contradiction Analysis

Q. How should conflicting data on metabolic stability (e.g., CYP inhibition vs. high clearance) be addressed?

  • Methodological Answer : Replicate studies using human liver microsomes (HLMs) with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). If ’s CYP inhibition data (all "No") conflict with high clearance, assess phase II metabolism (UGT/SULT activity) via LC-MS metabolite profiling .

Structural and Functional Optimization

Q. What strategies can enhance the compound’s bioavailability without altering its core pharmacophore?

  • Methodological Answer : Synthesize prodrugs (e.g., methyl ester derivatives, ) to improve log P. Introduce PEGylation or cyclodextrin encapsulation to enhance solubility. ’s low bioavailability (0.17) suggests prioritizing salt forms (Na⁺/K⁺) for ionic solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.